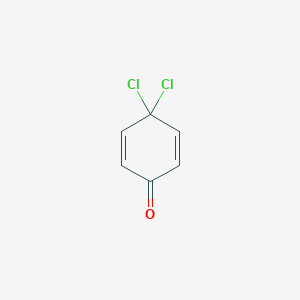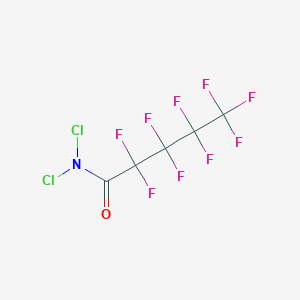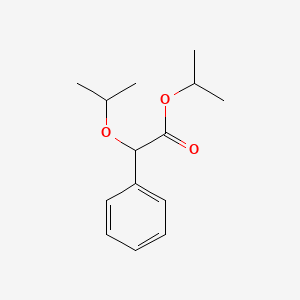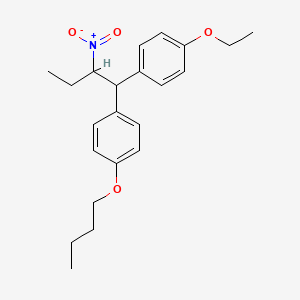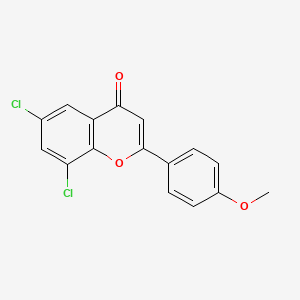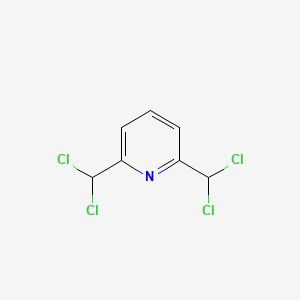
2,6-Bis(dichloromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis(dichloromethyl)pyridine is a heterocyclic organic compound with the molecular formula C7H7Cl2N. It is known for its role as a building block in the synthesis of various pyridine derivatives. The compound is characterized by the presence of two dichloromethyl groups attached to the 2 and 6 positions of the pyridine ring, making it a versatile intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Bis(dichloromethyl)pyridine typically involves the chlorination of 2,6-dimethylpyridine. One common method includes the reaction of 2,6-dimethylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the dichloromethyl groups .
Industrial Production Methods: For industrial-scale production, the process may involve multiple steps to ensure high yield and purity. The starting material, 2,6-dimethylpyridine, is first oxidized to form 2,6-pyridinedicarboxylic acid. This intermediate is then esterified with methanol under acidic conditions to produce 2,6-pyridinedicarboxylic acid dimethyl ester. The ester is subsequently reduced to 2,6-pyridine dimethyl carbinol, which is then reacted with thionyl chloride to yield this compound .
化学反应分析
Types of Reactions: 2,6-Bis(dichloromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethyl groups can be substituted by other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 2,6-bis(methyl)pyridine.
Oxidation Reactions: Oxidation of the compound can lead to the formation of pyridine derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) are used for oxidation reactions.
Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2,6-Bis(dichloromethyl)pyridine has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,6-Bis(dichloromethyl)pyridine involves its ability to coordinate with metal ions through the nitrogen atom in the pyridine ring. This coordination forms stable complexes that can participate in various catalytic processes. The dichloromethyl groups provide additional sites for chemical modification, enhancing the compound’s versatility in synthesis .
相似化合物的比较
2,6-Bis(chloromethyl)pyridine: This compound is similar in structure but has chloromethyl groups instead of dichloromethyl groups.
2,6-Dimethylpyridine: The precursor for the synthesis of 2,6-Bis(dichloromethyl)pyridine, it lacks the chloromethyl groups.
2,6-Pyridinedicarboxylic Acid: An intermediate in the industrial production of this compound.
Uniqueness: this compound is unique due to its dichloromethyl groups, which provide distinct reactivity and make it a valuable intermediate for synthesizing a wide range of pyridine derivatives. Its ability to form stable metal complexes further enhances its applications in catalysis and material science .
属性
CAS 编号 |
83684-21-3 |
|---|---|
分子式 |
C7H5Cl4N |
分子量 |
244.9 g/mol |
IUPAC 名称 |
2,6-bis(dichloromethyl)pyridine |
InChI |
InChI=1S/C7H5Cl4N/c8-6(9)4-2-1-3-5(12-4)7(10)11/h1-3,6-7H |
InChI 键 |
OHBPGWLMNSJGGT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=NC(=C1)C(Cl)Cl)C(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


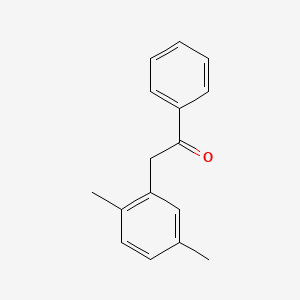

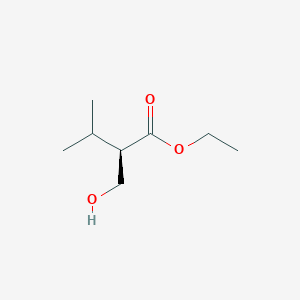
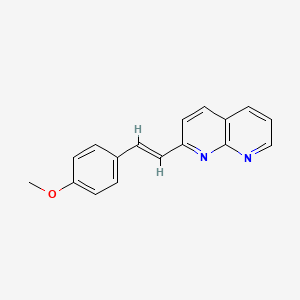
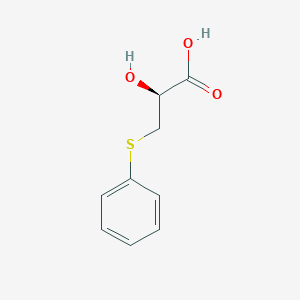
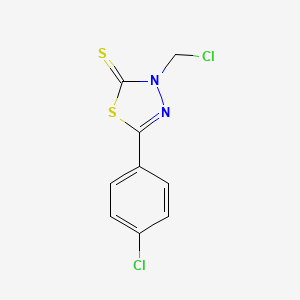
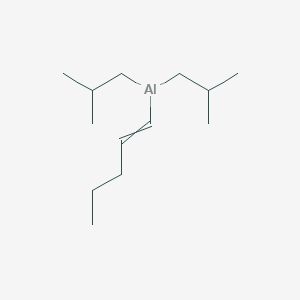
![(3E)-3-[(4-Methylphenyl)imino]butan-2-one](/img/structure/B14410568.png)
